An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile access to a diverse range of complex molecular architectures. 5-(Aminomethyl)-3-chloropyridin-2-ol is one such pivotal intermediate, belonging to the aminopyridine class of compounds, which are recognized for their prevalence in a multitude of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, a plausible and detailed synthetic methodology, and the significant applications of 5-(aminomethyl)-3-chloropyridin-2-ol in the realm of drug discovery and development.
Chemical Structure and Nomenclature
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and formal naming conventions.
Chemical Structure:
The molecule consists of a pyridin-2-ol ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, with a hydroxyl group at the 2-position. The ring is further substituted with a chlorine atom at the 3-position and an aminomethyl group at the 5-position.
IUPAC Name:
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-(aminomethyl)-3-chloropyridin-2-ol .[2]
Key Structural Features and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1393575-12-6 | [2] |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage | 2-8 °C, under inert atmosphere | |
| SMILES | NCC1=CN=C(O)C(Cl)=C1 | [2] |
The presence of both an acidic hydroxyl group and a basic amino group makes this molecule amphoteric. The chlorine atom and the aminomethyl group provide key reactive handles for further chemical modifications, rendering it a valuable scaffold in combinatorial chemistry and library synthesis for drug discovery programs.[3][4]
Synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol: A Proposed Synthetic Pathway
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 5-(Aminomethyl)-3-chloropyridin-2-ol.
Detailed Experimental Protocol
This protocol is a representative, conceptual methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Chlorination of 2-Hydroxy-5-methylpyridine
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Rationale: The initial step involves the regioselective chlorination of the pyridine ring at the 3-position. The hydroxyl group at the 2-position is an ortho-, para-director, but the steric hindrance at the 6-position and the electronic nature of the ring favor chlorination at the 3-position.
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Procedure:
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To a stirred solution of 2-hydroxy-5-methylpyridine in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-hydroxy-5-methylpyridine.
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Step 2: Benzylic Bromination
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Rationale: This step introduces a reactive handle at the methyl group via a free-radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.
-
Procedure:
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Dissolve 3-chloro-2-hydroxy-5-methylpyridine in carbon tetrachloride or another suitable solvent.
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Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.
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Reflux the mixture under inert atmosphere, with initiation by a UV lamp if necessary, for 4-8 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
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Concentrate the filtrate and purify the residue by column chromatography to yield 5-(bromomethyl)-3-chloro-2-hydroxypyridine.
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Step 3: Cyanation
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Rationale: The bromo- intermediate is converted to the corresponding nitrile. This is a crucial step as the cyano group will be reduced to the desired aminomethyl group in the final step. Sodium or potassium cyanide are common reagents for this nucleophilic substitution.
-
Procedure:
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Dissolve 5-(bromomethyl)-3-chloro-2-hydroxypyridine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add sodium cyanide or potassium cyanide and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 6-12 hours.
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Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(cyanomethyl)-3-chloro-2-hydroxypyridine, which may be used in the next step without further purification if of sufficient purity.
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Step 4: Catalytic Hydrogenation
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Rationale: The final step involves the reduction of the nitrile to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
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Dissolve 5-(cyanomethyl)-3-chloro-2-hydroxypyridine in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.
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Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).
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Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
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Stir the reaction at room temperature until hydrogen uptake ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product, 5-(aminomethyl)-3-chloropyridin-2-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Applications in Drug Development
The 5-(aminomethyl)-3-chloropyridin-2-ol scaffold is a valuable building block in drug discovery due to the privileged nature of the aminopyridine moiety in medicinal chemistry.[1] While a direct lineage to a marketed drug may not be publicly disclosed, its utility lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization.
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API).[3] 5-(Aminomethyl)-3-chloropyridin-2-ol serves as a trifunctional scaffold, allowing for diverse chemical modifications at the amino, hydroxyl, and chloro positions. This enables the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas
The aminopyridine core is present in drugs targeting a wide range of diseases. Derivatives of 5-(aminomethyl)-3-chloropyridin-2-ol could potentially be explored for activity in areas such as:
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Neurological Disorders: Aminopyridines are known to act on ion channels in the central nervous system.
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Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anti-cancer agents.
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Inflammatory Diseases: Certain aminopyridine derivatives have shown anti-inflammatory properties.
Logical Flow for Drug Discovery Application
Caption: Workflow for utilizing the scaffold in a drug discovery program.
Conclusion
5-(Aminomethyl)-3-chloropyridin-2-ol represents a strategically important, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its trifunctional nature provides a versatile platform for the generation of diverse compound libraries, which are essential for modern drug discovery campaigns. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its wider accessibility to the research community. As the quest for new and effective medicines continues, the role of such versatile chemical intermediates will undoubtedly become even more critical in shaping the future of pharmaceutical research and development.
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